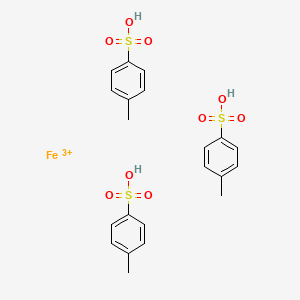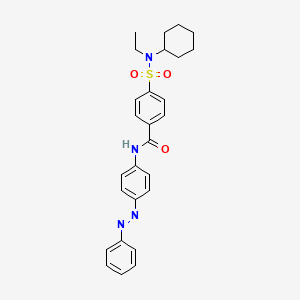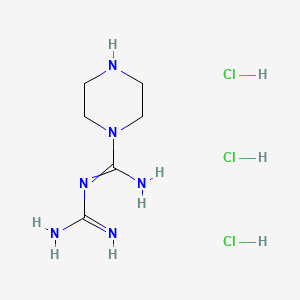
Iron(3+);4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(3+);4-methylbenzenesulfonic acid, also known as iron(III) p-toluenesulfonate, is a coordination compound where iron is in the +3 oxidation state and is complexed with 4-methylbenzenesulfonic acid. This compound is known for its applications in various fields, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iron(3+);4-methylbenzenesulfonic acid typically involves the reaction of iron(III) salts with 4-methylbenzenesulfonic acid. One common method is to dissolve iron(III) chloride in water and then add 4-methylbenzenesulfonic acid. The reaction mixture is stirred and heated to facilitate the formation of the complex. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous reactors and automated systems to control the reaction conditions precisely. The product is often purified using techniques such as crystallization and drying under reduced pressure to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Iron(3+);4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The iron(III) center can participate in redox reactions, where it can be reduced to iron(II).
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide and other bases can facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(II) complexes, while substitution reactions can produce various substituted benzenesulfonic acid derivatives .
Scientific Research Applications
Iron(3+);4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring strong acids.
Medicine: Research has explored its use in drug delivery systems and as a component in certain pharmaceutical formulations.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which iron(3+);4-methylbenzenesulfonic acid exerts its effects involves the interaction of the iron(III) center with various molecular targets. In catalytic applications, the iron(III) center can facilitate electron transfer reactions, thereby accelerating the reaction rate. In biological systems, the compound can interact with cellular components, influencing processes such as enzyme activity and gene expression .
Comparison with Similar Compounds
Similar Compounds
Iron(III) chloride: Another iron(III) compound used in various chemical reactions.
4-methylbenzenesulfonic acid: The parent compound without the iron(III) center.
Iron(III) sulfate: A similar iron(III) compound with different anionic ligands.
Uniqueness
Iron(3+);4-methylbenzenesulfonic acid is unique due to the combination of the iron(III) center and the 4-methylbenzenesulfonic acid ligand. This combination imparts specific properties, such as enhanced solubility in organic solvents and increased catalytic activity in certain reactions .
Properties
Molecular Formula |
C21H24FeO9S3+3 |
|---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
iron(3+);4-methylbenzenesulfonic acid |
InChI |
InChI=1S/3C7H8O3S.Fe/c3*1-6-2-4-7(5-3-6)11(8,9)10;/h3*2-5H,1H3,(H,8,9,10);/q;;;+3 |
InChI Key |
FYMCOOOLDFPFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide](/img/structure/B14125426.png)
![3-(3-chlorophenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125435.png)




![4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14125461.png)

![1-(4-ethenylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125468.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125481.png)



